4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline
Description
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline is a substituted aniline derivative featuring a pyrazole ring at the para position of the aromatic amine. Its molecular formula is reported as C₁₁H₁₂ClFN₃ (mol. weight: 245.28) with a CAS registry number 1006466-28-9 . The compound is typically synthesized via nucleophilic substitution or coupling reactions involving halogenated pyrazoles and fluorinated anilines. It is commercially available but listed as discontinued by suppliers like CymitQuimica , suggesting specialized applications in medicinal chemistry or materials science. The purity of synthesized batches is generally ≥95% .
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXHOZBTINTZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with 3-fluoroaniline under conditions that facilitate nucleophilic aromatic substitution, such as heating in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in several therapeutic areas due to its biological activities :
- Anti-inflammatory Properties : Research indicates that 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline may inhibit specific enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. This inhibition could lead to reduced inflammation in various conditions .
- Anti-cancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human carcinoma epithelial cells, showing promising results in inhibiting cell proliferation .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. In vitro tests have shown effectiveness against Staphylococcus aureus and other pathogens, suggesting its utility in treating infections .
Material Science Applications
In material science, this compound serves as a scaffold for developing new materials with enhanced properties:
- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific functionalities. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical properties.
- Coatings and Adhesives : Due to its chemical properties, it can be explored as an additive in coatings and adhesives to enhance adhesion and durability under various environmental conditions.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Chlorination and fluorination reactions are performed to introduce the halogen substituents at specific positions on the aromatic ring.
- Purification Techniques : Methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing.
Case Studies
Several studies have been conducted to evaluate the applications of this compound:
- Anti-inflammatory Study : A study evaluated the compound's ability to inhibit COX enzymes, demonstrating significant anti-inflammatory activity comparable to established NSAIDs .
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at low concentrations .
- Antimicrobial Evaluation : The antimicrobial activity was assessed using standard protocols against multiple bacterial strains, showing broad-spectrum efficacy with minimum inhibitory concentrations (MIC) lower than those of control antibiotics .
Mechanism of Action
The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole-Aniline Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations :
Fluorinated Aniline Derivatives with Heterocyclic Moieties
Table 2: Heterocyclic Variations
Key Observations :
- Heterocycle Impact: Pyrrolopyrimidine and quinoline moieties (e.g., compounds in ) introduce planar aromatic systems, favoring π-π stacking interactions in target binding.
- Synthetic Efficiency: The pyrrolopyrimidine derivative (Table 2, row 1) achieves 85% yield via nitro reduction, whereas quinoline-based analogs require milder conditions (76% yield) .
Biological Activity
4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chloro group and a fluoroaniline moiety. This unique structure contributes to its biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory properties : The compound has shown potential in modulating inflammatory pathways.
- Anticancer effects : It acts on cancer cell lines, inhibiting proliferation and inducing apoptosis.
- Antimicrobial activity : Demonstrated effectiveness against various bacterial strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms involve:
- Non-covalent interactions : Such as hydrogen bonding and π-π stacking, which enhance binding affinity to target proteins.
- Enzyme inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, affecting cellular processes like proliferation and apoptosis .
Research Findings
Several studies have characterized the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines, with IC50 values indicating potent activity. For example, it has been reported to inhibit cancer cell growth at concentrations as low as in certain assays .
- Anti-inflammatory Effects : The compound has been tested for its ability to modulate inflammatory cytokines. In animal models, it reduced levels of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
- Antimicrobial Properties : In antimicrobial assays, this compound exhibited broad-spectrum activity against gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from to , demonstrating its efficacy compared to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 values as low as | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Antimicrobial | MIC range: |
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Cytokine Modulation | Reduces inflammatory cytokines | |
| Receptor Binding | High affinity for specific receptors |
Case Studies
Case Study 1: Anticancer Activity
In a study involving human carcinoma cell lines (HEp-2), the compound was tested for cytotoxicity using the MTT assay. Results indicated significant cell death at concentrations above , with a clear dose-response relationship observed .
Case Study 2: Anti-inflammatory Effects
A murine model of inflammation was utilized to assess the anti-inflammatory properties of the compound. Administration led to a marked decrease in paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
